4-hydroxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Overview
Description
4-hydroxy-N-(tricyclo[3311~3,7~]dec-1-yl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound that features a unique adamantyl group, a trifluoromethyl-substituted phenyl ring, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by substitution with an appropriate nucleophile.
Introduction of the Trifluoromethyl-Substituted Phenyl Ring: This step involves the reaction of a trifluoromethyl-substituted benzene derivative with a suitable electrophile to form the desired phenyl ring.
Formation of the Piperidinecarboxamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-hydroxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The adamantyl group imparts rigidity and stability, making this compound useful in the development of advanced materials.
Catalysis: The compound’s unique structure can be exploited in catalytic processes, particularly in the development of novel catalysts for organic reactions.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The adamantyl group may enhance binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The piperidinecarboxamide moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions, modulating the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-1-adamantyl-4-hydroxy-4-phenyl-1-piperidinecarboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
N-1-adamantyl-4-hydroxy-4-[3-(methyl)phenyl]-1-piperidinecarboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.
Uniqueness
4-hydroxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1-adamantyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N2O2/c24-23(25,26)19-3-1-2-18(11-19)22(30)4-6-28(7-5-22)20(29)27-21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17,30H,4-10,12-14H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFJRLUTWTWTJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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